molecular formula C18H20N2O2 B7437141 3-Amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one

3-Amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one

Cat. No. B7437141
M. Wt: 296.4 g/mol
InChI Key: WRBFNCVHSFLKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one, commonly known as AHTP, is a chemical compound that belongs to the class of benzazepines. It has been widely studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience.

Mechanism of Action

The exact mechanism of action of AHTP is not fully understood. However, it is believed to act as a partial agonist or antagonist at various neurotransmitter receptors, including dopamine D2, serotonin 5-HT1A, and glutamate NMDA receptors. AHTP has also been shown to modulate the activity of various intracellular signaling pathways, including the cAMP-PKA and ERK1/2 pathways.
Biochemical and Physiological Effects:
AHTP has been shown to have a wide range of biochemical and physiological effects. In animal models, AHTP has been shown to reduce psychotic-like behaviors, increase locomotor activity, and improve cognitive function. AHTP has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. In addition, AHTP has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of AHTP is its versatility in various scientific fields, including pharmacology, biochemistry, and neuroscience. AHTP is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one of the limitations of AHTP is its potential toxicity and side effects, which can vary depending on the dose and route of administration.

Future Directions

There are several future directions for the study of AHTP. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Another potential direction is to develop more selective and potent analogs of AHTP that can be used as research tools and potential drug candidates. Finally, future studies can focus on the development of new synthesis methods and purification techniques for AHTP, which can improve its yield, purity, and safety.

Synthesis Methods

The synthesis of AHTP involves the reaction of 4-(1-hydroxyethyl)phenylhydrazine with 1-benzazepin-2-one in the presence of acetic anhydride and glacial acetic acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity and yield of AHTP can be improved by using various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

AHTP has been extensively studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. In pharmacology, AHTP has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. In biochemistry, AHTP has been used as a tool to study the structure and function of various proteins, including G protein-coupled receptors and ion channels. In neuroscience, AHTP has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.

properties

IUPAC Name

3-amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-11(21)12-2-4-13(5-3-12)14-7-9-17-15(10-14)6-8-16(19)18(22)20-17/h2-5,7,9-11,16,21H,6,8,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBFNCVHSFLKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C(CC3)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one

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